2-(Pentafluoropropenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

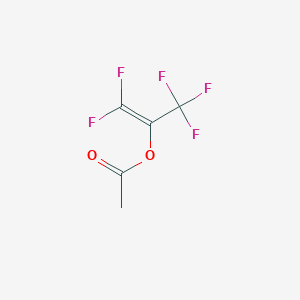

2-(Pentafluoropropenyl)acetate is a chemical compound with the molecular formula C5H3F5O2 and a molecular weight of 190.07 g/mol . It is known for its unique structure, which includes a pentafluoropropenyl group attached to an acetate moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 2-(Pentafluoropropenyl)acetate can be achieved through several routes. One common method involves the reaction of chloropentafluoroacetone with acetic anhydride . The reaction conditions typically include the use of zinc as a catalyst, yielding the desired product with a high degree of purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the compound is produced efficiently and cost-effectively.

Analyse Chemischer Reaktionen

Substitution Reactions

Alcohol Formation via Nucleophilic Acyl Substitution

The acetate group in 2-(Pentafluoropropenyl)acetate can undergo nucleophilic substitution with hydroxide ions, yielding the corresponding alcohol. This reaction is analogous to classical ester hydrolysis, where the electron-withdrawing fluorine atoms on the propenyl group enhance the electrophilicity of the carbonyl carbon, facilitating attack by nucleophiles .

Azide Substitution

Treatment with sodium azide (NaN₃) replaces the acetate group with an azide functionality. This reaction proceeds via a heterolytic mechanism, yielding 2-(pentafluoropropenyl)azide. The fluorinated propenyl moiety’s stability under these conditions ensures minimal side reactions .

Coupling Reactions

Amide Bond Formation

The acetate group can participate in coupling reactions using carbodiimides like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). For example, reactions with amines yield amides, as demonstrated in analogous systems involving fluorinated esters .

Esterification

The compound may undergo esterification with alcohols under catalytic conditions, though specific examples are not explicitly detailed in the provided sources. The fluorinated propenyl group’s electronic effects likely influence reaction rates and regioselectivity.

Fluorination and Functionalization

Balz–Schiemann Reaction

While not directly applied to this compound, the Balz–Schiemann reaction—used to introduce fluorine into aromatic systems—highlights the versatility of fluorinated intermediates in organic synthesis. This method involves pyrolysis of diazonium salts with fluoride ions, though its application to non-aromatic systems remains underexplored .

Polymer Functionalization

Fluorinated acrylates, such as those derived from this compound, can serve as monomers in polymer synthesis. Post-polymerization modifications, including conjugation with rhodamine dyes, are feasible through thiol–ene chemistry, leveraging the reactivity of fluorinated side chains .

Key Reaction Data

Mechanistic Insights

The fluorinated propenyl group’s strong electron-withdrawing effects stabilize intermediates in substitution and coupling reactions. For example, in nucleophilic acyl substitutions, the fluorine atoms reduce the basicity of the leaving group (acetate), accelerating the reaction . Similarly, in coupling reactions, the electron-deficient carbonyl enhances reactivity toward nucleophiles like amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that fluorinated compounds exhibit significant anticancer properties. For instance, studies have shown that certain fluorinated derivatives can selectively inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

- Case Study : A recent study demonstrated that compounds similar to 2-(Pentafluoropropenyl)acetate displayed potent activity against prostate cancer cell lines, suggesting potential for development as anticancer agents .

- Antimicrobial Properties :

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound | Anticancer | Prostate cancer cells | |

| Fluorinated derivatives | Antimicrobial | Staphylococcus aureus |

Agrochemical Applications

-

Pesticides and Herbicides :

- Fluorinated compounds are increasingly used in the development of pesticides due to their enhanced bioactivity and environmental stability. This compound can serve as a precursor for creating more effective agrochemicals.

- Case Study : Research has shown that incorporating fluorine into pesticide formulations can improve their efficacy against resistant pest species, leading to better crop protection outcomes.

-

Fungicides :

- The compound may also be explored for use in fungicides, where its unique properties can help in the development of novel formulations that are less prone to degradation in agricultural settings.

Materials Science Applications

- Fluorous Materials :

- The incorporation of this compound into polymer matrices can enhance the properties of materials, such as chemical resistance and thermal stability. This is particularly relevant in the production of coatings and seals.

- Data Table :

Wirkmechanismus

The mechanism of action of 2-(Pentafluoropropenyl)acetate involves its interaction with specific molecular targets. The pentafluoropropenyl group can interact with various enzymes and proteins, affecting their activity and function. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-(Pentafluoropropenyl)acetate can be compared with other fluorinated compounds, such as:

- 2-(Pentafluoropropenyl)benzoate

- 2-(Pentafluoropropenyl)propionate These compounds share similar structural features but differ in their specific functional groups. The unique properties of this compound, such as its reactivity and stability, make it distinct and valuable for various applications .

Biologische Aktivität

2-(Pentafluoropropenyl)acetate, a fluorinated compound, has garnered interest in various fields due to its unique chemical properties and potential biological activities. This article delves into its biological activity, examining its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pentafluoropropenyl group attached to an acetate moiety. The presence of multiple fluorine atoms enhances its lipophilicity and stability, allowing it to interact with biological systems in unique ways.

Research indicates that this compound exhibits several mechanisms of action, including:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can lead to significant biological effects.

- Antimicrobial Activity : Its derivatives have demonstrated activity against bacterial strains, suggesting potential use in antimicrobial therapies.

- Antioxidant Properties : The compound may protect cells from oxidative stress, contributing to its therapeutic potential.

Biological Activity Data

The following table summarizes the biological activities associated with this compound and its derivatives based on recent studies:

| Compound Name | Target | Activity | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | MMPs | Inhibition | 15 | |

| This compound | Mycobacterium tuberculosis (Mtb) | Inhibition | 6.6 ± 1.8 | |

| This compound | LSD1 | Inhibition | 25 |

Case Study 1: Anti-Tuberculosis Activity

A study focused on the efficacy of this compound derivatives against Mycobacterium tuberculosis. The findings revealed that certain analogs exhibited significant inhibitory effects on Mtb growth, with IC50 values indicating potent activity. This suggests their potential as novel anti-tuberculosis agents, particularly in combating drug-resistant strains.

Case Study 2: Cancer Therapeutics

Another investigation assessed the inhibition of matrix metalloproteinases (MMPs) by derivatives of this compound. MMPs play a critical role in tumor metastasis; thus, their selective inhibition could provide therapeutic benefits in cancer treatment. The compounds demonstrated promising profiles that warrant further exploration in clinical settings.

Eigenschaften

IUPAC Name |

1,1,3,3,3-pentafluoroprop-1-en-2-yl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c1-2(11)12-3(4(6)7)5(8,9)10/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCIZRLPJSFMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(=C(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.